8-Oxabicyclo[5.1.0]octan-4-one
Description
Contextualizing Oxabicyclic Systems with Ketone Functionality
Oxabicyclic systems incorporating a ketone functionality are significant scaffolds in organic synthesis. The presence of the ketone group provides a reactive site for a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalization reactions. Historically, ketones were first identified in the mid-19th century and were later understood to be normal metabolites and fundamental functional groups in organic chemistry. nih.gov
The combination of the ketone with the oxabicyclic framework, such as the oxabicyclo[3.2.1]octane or oxabicyclo[5.1.0]octane systems, creates a molecule with distinct stereochemical and electronic properties. nih.govacs.org The bridged ether introduces conformational rigidity and strain, which can influence the reactivity of the nearby ketone. These structural motifs are valuable as intermediates in the synthesis of complex natural products and medicinally relevant molecules. nih.govacs.org For instance, research has demonstrated the utility of oxabicyclic ketones in preparing key building blocks for antibiotics like (-)-platensimycin. nih.govacs.org The development of methods to synthesize these compounds, such as the Brønsted acid-promoted cyclodimerization of indolyl ketones to form indole-fused oxabicyclo[3.3.1]nonanes, highlights the ongoing interest in this class of molecules. figshare.com
Structural Significance of the Bicyclo[5.1.0]octane Framework
The bicyclo[5.1.0]octane framework, which forms the core of 8-Oxabicyclo[5.1.0]octan-4-one, consists of a seven-membered ring fused to a cyclopropane (B1198618) ring. This arrangement results in considerable ring strain. This inherent strain is a key determinant of the molecule's chemical behavior, often enabling reactions that are not feasible in more stable, unstrained systems. smolecule.com
Compounds featuring this framework are often used as building blocks in organic synthesis. cymitquimica.com The reactivity of the bicyclo[5.1.0]octane system is influenced by the potential for the strained bonds, particularly in the cyclopropane portion, to undergo cleavage and participate in ring-opening or rearrangement reactions. smolecule.com For example, derivatives like 8-methylenebicyclo[5.1.0]octane exhibit unique reactivity due to the conjugation between the cyclopropane ring and adjacent pi-systems, which can accelerate ring-opening processes. smolecule.com The parent structure, 8-Oxabicyclo[5.1.0]octane (also known as cycloheptene (B1346976) oxide), provides a fundamental reference for the properties of this bicyclic system. nih.govchemeo.comnist.gov
Table 1: Physicochemical Properties of 8-Oxabicyclo[5.1.0]octane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₂O | nih.gov |
| Molecular Weight | 112.17 g/mol | nih.gov |
| IUPAC Name | 8-oxabicyclo[5.1.0]octane | nih.gov |
| CAS Number | 286-45-3 | nih.gov |
| Topological Polar Surface Area | 12.5 Ų | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
This data is for the parent compound without the ketone functional group.
Research Landscape and Historical Development of Oxabicyclic Ketones
The study of ketones has a long history, dating back to their initial discovery in the 19th century. nih.gov However, the specific focus on complex structures like oxabicyclic ketones is a more modern area of research, driven by the need for advanced intermediates in total synthesis. Over the past several decades, significant progress has been made in developing synthetic routes to these valuable compounds. acs.org
A key area of development has been the stereodivergent resolution of oxabicyclic ketones, which allows for the preparation of enantiopure compounds. nih.govacs.org Methodologies such as resolutions using Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts have proven effective for creating specific stereoisomers, which are crucial for synthesizing biologically active molecules. acs.org The synthesis of related structures, such as (+)-(1R,5R,7S)-5,8,8-Trimethyl-3-oxabicyclo[5.1.0]octan-4-one, has been achieved through methods like the Baeyer-Villiger oxidation, demonstrating a viable pathway to this class of compounds. scispace.com
The importance of oxabicyclic ketones is underscored by their role as key intermediates in the synthesis of complex natural products. For example, oxabicyclo[3.2.1]octane adducts, which can be converted to versatile dibromoenones, have been instrumental in developing routes to the antibiotic platensimycin (B21506) and the meroterpenoid natural product frondosin B. acs.org This utility continues to drive research into new synthetic methods and applications for oxabicyclic ketones in contemporary organic chemistry. acs.org
Structure
3D Structure
Properties
CAS No. |
420787-45-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
8-oxabicyclo[5.1.0]octan-4-one |
InChI |
InChI=1S/C7H10O2/c8-5-1-3-6-7(9-6)4-2-5/h6-7H,1-4H2 |
InChI Key |
JYNJEHKETRJGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC2C1O2 |
Origin of Product |
United States |
Structural and Conformational Analysis of 8 Oxabicyclo 5.1.0 Octan 4 One
Advanced Spectroscopic Elucidation of 8-Oxabicyclo[5.1.0]octan-4-one Structure
Spectroscopic analysis is fundamental in confirming the molecular structure of this compound, defining the connectivity of its atoms, and identifying its key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the relative stereochemistry of the molecule. For this compound, ¹H and ¹³C NMR data provide definitive evidence for its bicyclic structure.
In the ¹H NMR spectrum, recorded in CDCl₃, the protons on the epoxide ring (H-1 and H-7) appear as a singlet at 3.37 ppm, indicating their chemical equivalence. The spectrum also shows complex multiplets for the methylene (B1212753) protons adjacent to the carbonyl group and elsewhere on the seven-membered ring.
The ¹³C NMR spectrum further corroborates the structure with distinct signals for each carbon atom. The carbonyl carbon (C-4) is readily identified by its characteristic downfield shift to 209.3 ppm. The carbons of the epoxide ring (C-1 and C-7) are observed at 54.9 ppm, while the remaining methylene carbons appear at 44.1, 33.0, and 27.5 ppm.
| Spectrum Type | Position | Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H NMR (500 MHz) | H-1, H-7 | 3.37 | s (2H) |
| H-2, H-6 | 2.61-2.64 | m (2H) | |
| H-3, H-5 | 2.45 | dd, J = 4.0, 18.0 Hz (2H) | |
| - | 2.37-2.41 | m (2H) | |
| - | 1.41, 1.73-1.79 | d, J = 12.0 Hz (1H), m (1H) | |
| ¹³C NMR (125 MHz) | C-4 | 209.3 | Carbonyl Carbon |
| C-1, C-7 | 54.9 | Epoxide Carbons | |
| C-3, C-5 | 44.1 | Methylene Carbons | |
| C-2, C-6 | 33.0 | Methylene Carbons | |
| - | 27.5 | Methylene Carbon |
Infrared (IR) spectroscopy is employed to identify the principal functional groups within the molecule. The IR spectrum of this compound shows a strong, sharp absorption band at 1710 cm⁻¹ (recorded in CHCl₃). This peak is characteristic of the C=O stretching vibration of a saturated ketone within a seven-membered ring. The presence of the epoxide (ether) functionality is typically confirmed by C-O-C stretching vibrations, which are expected in the fingerprint region of the spectrum, usually between 1250 cm⁻¹ and 1000 cm⁻¹.
While detailed experimental mass spectrometry data for this compound is not widely published, the expected molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) corresponding to its molecular formula, C₇H₁₀O₂ (molecular weight: 126.15 g/mol ).
The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. A primary fragmentation pathway would be the loss of a carbonyl group (CO), resulting in a fragment ion at m/z 98. Other potential fragmentations could include cleavages of the seven-membered ring and rearrangements involving the epoxide functionality, leading to a complex pattern of smaller fragment ions.
X-ray Crystallographic Studies of this compound Derivatives
The definitive solid-state structure of a related compound, (1RS,2RS,3SR,5RS,7RS)-2,5-Dichloro-8-oxabicyclo[5.1.0]octan-3-ol, has been determined by single-crystal X-ray diffraction. nist.govnih.gov This analysis confirmed the bicyclic nature of the core structure and established the relative stereochemistry of the substituents. nih.gov The study revealed that the seven-membered ring adopts a chair conformation in the crystal lattice. nist.govnih.gov The crystallographic data for this derivative provides a reliable model for the conformational behavior of the parent 8-oxabicyclo[5.1.0]octane ring system.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₀Cl₂O₂ |
| Molecular Weight | 197.05 |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 21.9202 (5) |
| b (Å) | 9.9343 (3) |
| c (Å) | 8.1005 (2) |
| Volume (ų) | 1763.98 (8) |
| Z (Molecules per unit cell) | 8 |
The X-ray diffraction study of the dichloro-derivative allows for a detailed analysis of its internal geometry. The precise measurements of bond lengths and angles within the crystal structure are consistent with standard values for similar organic molecules. For instance, the C-O bond lengths in the epoxide ring and the C-C bond lengths within the seven-membered ring provide insight into the electronic and steric environment of the molecule. Dihedral (torsion) angles calculated from the crystallographic data quantitatively describe the chair conformation of the seven-membered ring and the relative orientations of its substituents. researchgate.net
| Parameter Type | Atoms Involved | Value |
|---|---|---|
| Bond Length | Cl1—C2 | 1.808 (6) Å |
| Bond Length | O1—C1 | 1.455 (7) Å |
| Bond Length | O1—C7 | 1.458 (8) Å |
| Bond Length | C1—C2 | 1.527 (8) Å |
| Bond Angle | C7—O1—C1 | 117.8 (5) ° |
| Bond Angle | O1—C1—C2 | 115.3 (5) ° |
| Bond Angle | O2—C3—C2 | 109.9 (6) ° |
| Torsion Angle | C7—O1—C1—C2 | -96.5 (6) ° |
| Torsion Angle | O1—C1—C2—C3 | 68.9 (6) ° |
| Torsion Angle | C1—C2—C3—C4 | -51.4 (8) ° |
Intermolecular Interactions and Crystal Packing in Oxabicyclic Systems
In the crystal structure of this substituted 8-oxabicyclo[5.1.0]octane derivative, the seven-membered ring adopts a chair conformation. nih.govresearchgate.net The packing is primarily dictated by hydrogen bonding. The hydroxyl group's hydrogen atom forms an O—H⋯O hydrogen bond with an adjacent molecule. nih.govresearchgate.net Furthermore, weak intermolecular C—H⋯O hydrogen bonds contribute to the stability of the crystal lattice. nih.govresearchgate.net These types of non-covalent interactions are fundamental in directing the three-dimensional architecture of molecular crystals. rsc.org
The study of space-group frequencies in the Cambridge Structural Database reveals that inversion symmetry is a highly favorable element for crystal packing. nih.gov The presence of functional groups capable of hydrogen bonding, such as hydroxyl groups, can significantly influence the resulting crystal symmetry. nih.gov For instance, in a survey of alcohol molecules, a high percentage crystallized in high-symmetry space groups or with more than one molecule in the asymmetric unit (Z' ≥ 2), indicating the strong directional influence of O-H···O bonds. nih.gov
Table 1: Crystallographic Data for (1RS,2RS,3SR,5RS,7RS)-2,5-Dichloro-8-oxabicyclo[5.1.0]octan-3-ol
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₀Cl₂O₂ |
| Molecular Weight | 197.05 |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 21.9202 (5) |
| b (Å) | 9.9343 (3) |
| c (Å) | 8.1005 (2) |
| Volume (ų) | 1763.98 (8) |
| Z | 8 |
Data sourced from references nih.govresearchgate.net.
Computational Approaches to Molecular Structure and Dynamics
Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules, offering insights that can be difficult to obtain through experimental methods alone. rsc.org
Quantum Chemical Calculations for Geometry Optimization (e.g., DFT methods for oxabicyclic systems)
Quantum chemical calculations are instrumental in determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. acs.org Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. acs.orgnih.gov For oxabicyclic systems, DFT has been successfully employed to optimize geometries and understand reaction mechanisms. nih.govnih.gov
A common approach involves using a specific functional, such as M06-2X, which has demonstrated good performance for transition metal catalysis and in predicting activation energies and transition state geometries. nih.govnih.gov The choice of basis set, which describes the atomic orbitals, is also critical. For instance, the LANL2DZ basis set might be used for metals like rhodium, while Pople-style basis sets like 6-31G(d) or 6-31+G(d,p) are used for other atoms (C, H, O, N). acs.orgnih.govnih.gov
The process of geometry optimization calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. acs.org A subsequent frequency analysis is typically performed to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) or a transition state (characterized by a single imaginary frequency). nih.gov These computational methods allow for the precise determination of bond lengths, bond angles, and dihedral angles for molecules like this compound.
Table 2: Common DFT Functionals and Basis Sets for Oxabicyclic Systems
| Method Component | Examples | Application |
|---|---|---|
| DFT Functional | M06-2X, B3LYP | Calculating electron density and energy. acs.orgnih.govnih.gov |
Conformational Analysis and Energy Landscapes of the Bicyclo[5.1.0]octane Ring System
Computational studies on various isomers within the C₈H₁₄ and C₈H₁₃⁺ systems, which include the bicyclo[5.1.0]octane framework, have been performed using DFT and other ab initio methods. researchgate.netatlantis-press.com These studies calculate the relative energies of different isomers and conformations to identify the most stable arrangements. For example, in a study of cyclooctene (B146475) isomers, cis-bicyclo[5.1.0]octane was one of the fused bicyclic ring systems analyzed for its relative stability. atlantis-press.com Such computational analyses reveal a complex potential energy landscape with multiple local minima (stable conformers) and transition states connecting them. researchgate.net
The parent cyclo-octane ring is known to have a particularly intricate energy landscape, which has been described as a combination of a sphere and a Klein bottle, intersecting in two rings. nih.govresearchgate.net This complexity arises from the numerous low-energy conformations the eight-membered ring can adopt. The introduction of the fused epoxide ring and the ketone functional group in this compound will modify this landscape, creating a unique set of stable conformers and interconversion pathways that dictate its chemical behavior.
Table 3: Relative Energies of Selected Bicyclic Isomers
| Isomer | Relative Energy (kcal/mol) | Reference Isomer |
|---|---|---|
| bicyclo[3.2.1]octane (Iso-I) | 0.00 | bicyclo[3.2.1]octane |
| cis-octahydropentalene (Iso-III) | 0.24 | bicyclo[3.2.1]octane |
| bicyclo[2.2.2]octane (Iso-II) | 0.70 | bicyclo[3.2.1]octane |
| cis-bicyclo[5.1.0]octane (Iso-VII) | 19.91 | bicyclo[3.2.1]octane |
Data from a computational study on C₈H₁₄ isomers. atlantis-press.com
Reactivity and Reaction Mechanisms of 8 Oxabicyclo 5.1.0 Octan 4 One
Reactivity of the Oxirane Ring within the Bicyclo[5.1.0]octan-4-one Scaffold
The three-membered epoxide ring in 8-Oxabicyclo[5.1.0]octan-4-one is characterized by significant ring strain, rendering it susceptible to various ring-opening reactions. This reactivity is a cornerstone of its synthetic utility.
Nucleophilic Ring-Opening Reactions (e.g., by halide nucleophiles)
The reaction of epoxides with nucleophiles under basic or neutral conditions is a classic SN2 transformation. masterorganicchemistry.com Due to the inherent strain of the three-membered ring, the ether oxygen acts as a competent leaving group without prior protonation. unizin.org The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to cleavage of a carbon-oxygen bond. In accordance with the SN2 mechanism, this attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack and typically yielding a product with a trans relationship between the nucleophile and the newly formed hydroxyl group. chemistrysteps.com
For unsymmetrical epoxides, the regioselectivity of the attack is primarily governed by sterics, with the nucleophile preferentially attacking the less substituted carbon atom. masterorganicchemistry.comchemistrysteps.com A wide array of nucleophiles, including hydroxides, alkoxides, amines, Grignard reagents, and hydride reagents like lithium aluminum hydride (LiAlH₄), can effectively open the epoxide ring. unizin.orglibretexts.org
While specific studies on this compound are limited, research on analogous bicyclic epoxy oximes demonstrates this reactivity. For instance, epoxides in similar ring systems undergo nucleophilic ring-opening at the α-position with nucleophiles such as sodium azide and benzylamine, affording β-hydroxy α-substituted products with trans-stereochemistry.
| Nucleophile | Reagent(s) | Product Type | Regioselectivity | Ref. |
| Azide | NaN₃ | β-hydroxy α-azide | Attack at less hindered carbon | - |
| Amine | Benzylamine | β-hydroxy α-amino alcohol | Attack at less hindered carbon | - |
| Halide | Anhydrous HX | trans-halohydrin | SN2-like attack at less substituted carbon | unizin.orglibretexts.org |
Electrophilic and Acid-Catalyzed Ring Opening
Under acidic conditions, the reactivity of the epoxide is significantly enhanced. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group). unizin.org This protonated intermediate is then susceptible to attack by even weak nucleophiles, such as water or alcohols. byjus.comlibretexts.org
The regioselectivity of acid-catalyzed ring-opening is more complex than in base-catalyzed reactions. The mechanism is considered a hybrid between SN1 and SN2 pathways. chemistrysteps.combyjus.com As the C-O bond begins to break, a partial positive charge develops on the carbon atoms of the epoxide. This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted carbon, a regiochemical outcome characteristic of an SN1 reaction. chemistrysteps.compressbooks.pub However, the reaction still proceeds with backside attack, resulting in a trans-configured product, which is characteristic of an SN2 reaction. pressbooks.pub
Anhydrous acids (HX) can also be used to open epoxides, yielding trans-halohydrins. unizin.orgpressbooks.pub Furthermore, intramolecular reactions are possible; for instance, the total synthesis of certain marine sesquiterpenes has been achieved using bicyclo[5.1.0]octane precursors that undergo an intramolecular Friedel–Crafts type cyclization, where an aromatic ring acts as the nucleophile to open a protonated epoxide. rsc.orgnih.gov
Thermal and Photochemical Transformations of the Epoxide
Specific literature detailing the thermal and photochemical transformations of the epoxide in this compound is sparse. However, studies on related compounds provide insight into potential reaction pathways. For example, the thermal isomerization of 8-oxabicyclo[5.1.0]-4-octen-3-one, an unsaturated analogue, has been shown to yield rearranged products, indicating that the bicyclic epoxy system can undergo skeletal reorganization under thermal stress. oup.com
Photochemical reactions of epoxides often involve cleavage of a C-C or C-O bond to form diradical or zwitterionic intermediates, which can then rearrange to various products. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for forming four-membered oxetane rings and demonstrates the general reactivity of carbonyl compounds under photochemical conditions. nih.gov While not a direct transformation of the epoxide, it highlights the potential for complex photochemical behavior in molecules containing both epoxide and ketone functionalities.
Transformations of the Ketone Functionality in this compound
The carbonyl group at the C4 position offers a second reactive site within the molecule, enabling a variety of classical ketone reactions.
Reduction and Oxidation Reactions of the Carbonyl Group
The ketone functionality can be readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride. In a patent describing a related substituted 8-oxabicyclo[5.1.0]octanone derivative, potassium tri-sec-butyl borohydride was used to achieve the stereoselective reduction of the ketone to a trans-alcohol, highlighting that the stereochemical outcome can be controlled by the choice of reagent. google.com
Conversely, the ketone can undergo oxidation, most notably the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org The reaction is typically carried out with peroxyacids (like mCPBA) or peroxides. jk-sci.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent α-carbons, with more substituted carbons migrating preferentially. organic-chemistry.org This reaction is a powerful tool for synthesizing larger, oxygen-containing rings from readily available cyclic ketones.
| Transformation | Reagent(s) | Product Type | Key Features | Ref. |
| Reduction | KBH(sec-Bu)₃ | Secondary Alcohol | Stereoselective formation of alcohol | google.com |
| Oxidation | Peroxyacids (mCPBA) | Lactone | Oxidative C-C bond cleavage and oxygen insertion | wikipedia.orgjk-sci.com |
Alpha-Functionalization and Enolate Chemistry
The carbon atoms adjacent to the carbonyl group (α-carbons, at C3 and C5) are acidic and can be deprotonated by a suitable base to form an enolate intermediate. This enolate can then react with various electrophiles, allowing for functionalization at the α-position.
A notable example of this reactivity is the enantioselective deprotonation of this compound itself. Using a chiral lithium amide base, the ketone can be deprotonated to form a non-racemic enolate. This intermediate then undergoes a subsequent intramolecular reaction where the enolate attacks one of the epoxide carbons, leading to the formation of a new cyclopropane (B1198618) ring. This process demonstrates a novel asymmetric formation of a tricyclic cyclopropane-containing compound, starting directly from the meso epoxy ketone. clockss.org This transformation elegantly combines the reactivity of both the ketone (via its enolate) and the epoxide in a single, stereocontrolled sequence.
Carbonyl Condensation and Addition Reactions
The carbonyl group in this compound is a key site for nucleophilic attack, enabling a range of condensation and addition reactions. These transformations are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard and organolithium reagents, to the carbonyl carbon of this compound and its derivatives provides a direct route to tertiary alcohols. For instance, the reaction of the related compound, 8-oxabicyclo[5.1.0]octan-4-ol, with methylmagnesium bromide demonstrates the accessibility of the bicyclic core to these nucleophiles pearson.com. While the original intent of a particular synthesis involving this reaction was not achieved, it underscores the principle of Grignard addition to this bicyclic system pearson.com. In a more general context, the reaction of organolithium reagents with similar epoxy acetal systems has been studied, highlighting the potential for these strong nucleophiles to react at the carbonyl center or induce other transformations within the molecule actachemscand.org.
Wittig Reaction: The Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds, is applicable to α,β-epoxy ketones. This reaction would involve the treatment of this compound with a phosphonium ylide. The expected outcome is the conversion of the carbonyl group into a carbon-carbon double bond, yielding an 8-oxabicyclo[5.1.0]oct-4-ylidene derivative. While specific examples with this exact substrate are not prevalent in readily available literature, the general utility of the Wittig reaction on ketones is a cornerstone of organic synthesis nih.govmcmaster.ca.
Aldol and Michael Reactions: The enolizable nature of the ketone in this compound suggests its potential to participate in aldol-type condensation reactions. Under basic or acidic conditions, it can form an enolate or enol, which can then react with an aldehyde or another ketone. Furthermore, the isomeric compound, (1S,7S)-8-Oxabicyclo[5.1.0]octan-2-one, has been utilized in asymmetric Michael-initiated ring-closure/intramolecular aldol sequences, demonstrating the capability of this bicyclic system to undergo such transformations tuwien.at. This suggests that this compound could similarly act as a nucleophile or an electrophile in related condensation reactions.
Table 1: Examples of Carbonyl Addition Reactions with Related 8-Oxabicyclo[5.1.0]octane Systems
| Reagent | Substrate | Product Type | Reference |
| Methylmagnesium bromide | 8-Oxabicyclo[5.1.0]octan-4-ol | Tertiary alcohol | pearson.com |
| Organolithium reagents | 4,4-Dimethyl-3,5,7-trioxabicyclo[5.1.0]octane | Acetal cleavage products | actachemscand.org |
| Various nucleophiles | (1S,7S)-8-Oxabicyclo[5.1.0]octan-2-one | Products of Michael/aldol sequence | tuwien.at |
Rearrangement Reactions and Pericyclic Processes
The inherent strain in the bicyclic framework of this compound makes it susceptible to various rearrangement reactions and pericyclic processes, which can lead to the formation of novel and complex molecular architectures.
Mechanistic Studies of Rearrangements Involving Bicyclic Strained Systems
The release of ring strain is a powerful driving force for rearrangements in bicyclic systems like this compound. These transformations can be initiated by heat, acid, or base.
Thermal Rearrangements: Thermal isomerization of related bicyclic systems provides insight into the potential pathways for this compound. For example, the thermal isomerization of 8,9-dioxabicyclo[3.2.2]-2,6-nonadiene in refluxing xylene affords, among other products, 8-oxabicyclo[5.1.0]-4-octen-3-one, a structural isomer of the ketone oup.com. This reaction highlights the propensity of such bicyclic systems to undergo skeletal reorganization under thermal conditions, likely proceeding through concerted or stepwise mechanisms involving bond cleavage and formation to achieve a more stable arrangement oup.com.
Acid-Catalyzed Rearrangements: Acid-catalyzed rearrangements of epoxides are common and typically proceed through a carbocationic intermediate. In the case of this compound, protonation of the epoxide oxygen would be followed by cleavage of a C-O bond to form a carbocation. The subsequent migration of a hydride or an alkyl group would lead to a rearranged product. The specific outcome would depend on the stability of the intermediate carbocations and the migratory aptitude of the neighboring groups. Such rearrangements are analogous to the well-known Meinwald rearrangement researchgate.net.
Radical-Mediated Rearrangements: Mechanistic studies on the oxygenation of 1-methylbicyclo[4.1.0]heptane, a related bicyclic strained system, have revealed the involvement of radical and cationic pathways that lead to rearranged products. In this study, the formation of cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol was observed semanticscholar.orgnih.govacs.org. The proposed mechanism involves the formation of a carbon radical, which can then undergo one-electron oxidation to a cationic intermediate that rearranges semanticscholar.orgnih.govacs.org. This demonstrates that radical-initiated processes can also induce significant skeletal changes in these bicyclic systems.
Table 2: Examples of Rearrangements in Related Bicyclic Systems
| Starting Material | Conditions | Rearranged Product(s) | Reference |
| 8,9-Dioxabicyclo[3.2.2]-2,6-nonadiene | Refluxing xylene | 8-Oxabicyclo[5.1.0]-4-octen-3-one, among others | oup.com |
| 1-Methylbicyclo[4.1.0]heptane | Oxygenation with dioxiranes | cis- and trans-3-Methyl-8-oxabicyclo[5.1.0]octan-3-ol | semanticscholar.orgnih.govacs.org |
Intramolecular Cycloaddition and Cycloreversion Reactions
The unique structural features of this compound and its derivatives can be exploited in intramolecular cycloaddition reactions to construct more complex polycyclic systems.
Intramolecular Cycloaddition: While direct examples involving this compound are scarce, related systems demonstrate the feasibility of such transformations. For instance, the base-mediated asymmetric intramolecular oxidopyrylium-alkene [5+2]-cycloaddition reaction has been investigated for the synthesis of functionalized tricyclic ring systems containing an 8-oxabicyclo[3.2.1]octane core nih.gov. This reaction proceeds with high diastereoselectivity and constructs two new rings and three new stereogenic centers in a single step nih.gov. Although the starting material is not this compound, this work illustrates the powerful strategy of using intramolecular cycloadditions to build molecular complexity from bicyclic precursors. The development of such reactions is crucial for the efficient synthesis of bioactive natural products containing the 8-oxabicyclo[3.2.1]octane heterocyclic motif nih.govrsc.org.
Cycloreversion Reactions: Cycloreversion reactions are the microscopic reverse of cycloadditions and are typically induced by heat or light. In the context of this compound, a potential cycloreversion would involve the cleavage of the bicyclic system into smaller fragments. The likelihood and pathway of such a reaction would depend on the stability of the resulting products. No specific studies on the cycloreversion of this compound were identified in the reviewed literature.
Derivatization and Synthetic Applications of 8 Oxabicyclo 5.1.0 Octan 4 One
8-Oxabicyclo[5.1.0]octan-4-one as a Versatile Building Block in Organic Synthesis
The unique structural framework of this compound renders it a valuable building block for constructing intricate organic molecules. Its reactivity is largely governed by the strained epoxide ring and the ketone functionality, which can undergo a range of chemical transformations including oxidation, reduction, and substitution reactions.
Precursor for Complex Polycyclic Structures
The strained bicyclic system of this compound is a key feature that allows for its use in the synthesis of more complex polycyclic structures. The ring strain associated with the epoxide facilitates various ring-opening reactions, which can be exploited to introduce new functionalities and build larger ring systems. For instance, it can participate in tandem reactions such as C–H oxidation/oxa- pnas.orgpnas.org Cope rearrangement/aldol cyclization, which are powerful methods for assembling complex molecular frameworks.
Furthermore, the cyclopropane (B1198618) ring, which is isomeric to the epoxide in the bicyclo[5.1.0]octane system, is a crucial motif in many natural and non-natural products with interesting biological activities. The high reactivity of this small ring strain can be harnessed for various synthetic transformations. clockss.org For example, donor-acceptor substituted cyclopropanes, which share structural similarities, are known to be versatile building blocks for creating complex molecules.
Scaffold for Natural Product Synthesis (Conceptual link to prostaglandins (B1171923) and antibiotics synthesis using 8-Oxabicyclo[5.1.0]octane)
The 8-oxabicyclo[5.1.0]octane core is a valuable scaffold for the synthesis of natural products and pharmaceuticals. nih.gov While direct synthesis of prostaglandins and antibiotics from this compound is not extensively documented, the conceptual link is strong, as derivatives of the 8-oxabicyclo[5.1.0]octane skeleton have been utilized in the synthesis of such biologically active molecules.
A notable example is the use of a related 8-oxabicyclo[5.1.0]octane derivative in the total synthesis of I-(-)-Prostaglandin E2. This synthesis highlights the utility of the bicyclic framework in establishing the required stereochemistry and functionality of the target molecule. The synthesis involved the use of triethyl(((1R,2S,3S,7R)-2-methyl-6-(phenylsulfonyl)-8-oxabicyclo[5.1.0]oct-5-en-3-yl)oxy)silane, demonstrating the successful application of this scaffold in constructing complex natural products.
Chiral Pool Applications and Enantiopure Derivatives
The "chiral pool" is a collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as starting materials for the synthesis of complex chiral molecules. mdpi.comtcichemicals.com The synthesis of enantiopure derivatives of this compound is of significant interest for applications in asymmetric synthesis and drug discovery.
One approach to obtaining enantiopure derivatives involves the enantioselective deprotonation of C-symmetric epoxy ketones. clockss.org Research has been conducted on the reaction of this compound, derived from cyclohept-4-enone, with various chiral lithium amide bases. clockss.org Although high enantioselectivity was not achieved in this specific instance, the study demonstrated the potential for creating optically active cyclopropane rings from such precursors. clockss.org The conformational rigidity of the substrate was identified as a crucial factor for achieving high stereoselectivity in these reactions. clockss.org
The following table summarizes the results of the enantioselective deprotonation of this compound with different chiral bases.
| Entry | Chiral Base | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Chiral Lithium Amide 2 | 53 | 8 |
| 2 | Chiral Lithium Amide 3 | 41 | 1 |
| 3 | Chiral Lithium Amide 10 | 45 | 13 |
| 4 | Chiral Lithium Amide 11 | 42 | 1 |
| 5 | Chiral Lithium Amide 12 | 35 | 1 |
| 6 | Chiral Lithium Amide 13 | 48 | 1 |
| Data sourced from Abe, H., et al. (2001). clockss.org |
Furthermore, the synthesis of related chiral compounds, such as (-)- and (.+-.)-8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one, underscores the importance of chirality within this class of molecules and their potential use in navigating the chiral pool for the total synthesis of complex natural products like terpenes. acs.org
Design and Synthesis of Ligands and Catalysts Incorporating the Oxabicyclic Core (Conceptual link to azabicyclic scaffolds in catalysis)
The rigid bicyclic framework of the oxabicyclo[5.1.0]octane core presents an attractive scaffold for the design of novel ligands and catalysts. While the direct application of this compound as a ligand is not widely reported, a strong conceptual link can be drawn from the well-established use of analogous azabicyclic scaffolds in catalysis. smolecule.com
The 8-azabicyclo[5.1.0]octane scaffold, for example, can be functionalized to create ligands for transition metals. smolecule.com The rigidity of this bicyclic structure allows for the precise positioning of coordinating atoms, which can lead to highly selective and active catalysts. smolecule.com The properties of these catalysts can be fine-tuned by modifying the substituents on the bicyclic core. smolecule.com This principle of using a constrained cyclic framework to control the steric and electronic properties of a ligand is directly applicable to the oxabicyclic system.
The development of chiral ligands is crucial for asymmetric catalysis. sioc-journal.cn The synthesis of enantiomerically pure derivatives of this compound could, therefore, open avenues for creating novel chiral ligands. The oxabicyclic core could serve as a chiral backbone, influencing the stereochemical outcome of catalytic reactions. The development of catalysts based on oxabicyclic scaffolds is an emerging area with the potential to provide new tools for asymmetric synthesis. pnas.orgnih.govrsc.org
Theoretical and Computational Studies on 8 Oxabicyclo 5.1.0 Octan 4 One
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are pivotal in elucidating the electronic structure and bonding characteristics of complex molecules like 8-oxabicyclo[5.1.0]octan-4-one. These computational tools allow for a detailed examination of properties that are often difficult to measure experimentally.
The 8-oxabicyclo[5.1.0]octane framework, which forms the core of this compound, is characterized by significant ring strain due to the fusion of a seven-membered ring with a three-membered oxirane (epoxide) ring. Computational studies, often employing density functional theory (DFT) methods like B3LYP with a 6-31G(d,p) basis set, have been instrumental in quantifying this strain. aip.org
The strain energy arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). In the oxabicyclo[5.1.0]octane system, the fusion to the three-membered oxirane ring forces the bond angles of the larger ring to deviate significantly from their optimal values.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The energies and shapes of these orbitals are crucial in determining how a molecule will interact with other reagents.
For a molecule like this compound, the HOMO is expected to be associated with the oxygen atom of the epoxide ring, which has lone pairs of electrons. The LUMO is likely to be centered on the antibonding orbitals of the strained C-C and C-O bonds of the epoxide and the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Computational methods can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals. rsc.org For this compound, FMO analysis would be critical in understanding its behavior in pericyclic reactions, nucleophilic ring-opening of the epoxide, and reactions involving the ketone functionality. The introduction of substituents or changes in the molecular geometry can significantly alter the energies of the frontier orbitals, thereby tuning the molecule's reactivity. rsc.org
Computational Thermochemistry of Oxabicyclic Systems
Computational thermochemistry provides essential data on the stability and energy of molecules. Through various computational models, thermodynamic properties such as enthalpy of formation, entropy, and heat capacity can be calculated with a high degree of accuracy.
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For 8-oxabicyclo[5.1.0]octane, the parent hydrocarbon of the target molecule, experimental and computational values are available. An experimental value for the enthalpy of formation of liquid 8-oxabicyclo[5.1.0]octane has been reported as -152.3 ± 3.1 kJ mol⁻¹. aip.org
Computational methods, such as the B3LYP/6-31G(d,p) level of theory, are used to calculate enthalpies of formation through the use of isodesmic and homodesmic reactions. aip.orgaip.org These are hypothetical reactions where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculations. For 8-oxabicyclo[5.1.0]octane, these calculations provide a theoretical ΔfH° that can be compared with experimental data to validate the computational model.
Table 1: Calculated and Experimental Enthalpies of Formation (ΔfH°)
| Compound | Computational Method | Calculated ΔfH° (kJ mol⁻¹) | Experimental ΔfH° (kJ mol⁻¹) |
|---|
Entropy (S°) and heat capacity (Cp°) are crucial for understanding the temperature dependence of thermodynamic properties and for calculating Gibbs free energy. These values can be determined computationally from the vibrational frequencies and molecular geometry obtained from quantum chemical calculations. aip.org
For 8-oxabicyclo[5.1.0]octane and related compounds, these calculations have been performed using density functional theory. aip.org The calculated vibrational frequencies are used to determine the vibrational contribution to the entropy and heat capacity, while the rotational and translational contributions are calculated from the molecular structure and mass.
Table 2: Calculated Thermodynamic Properties for 8-Oxabicyclo[5.1.0]octane at 298.15 K
| Property | Value | Units |
|---|---|---|
| Standard Entropy (S°) | Data not found | J mol⁻¹ K⁻¹ |
Group additivity, a method pioneered by Benson, allows for the estimation of thermochemical properties of organic molecules by summing the contributions of their constituent functional groups. wikipedia.org This approach requires a database of well-established group additivity values (GAVs).
For cyclic and bicyclic compounds, ring strain corrections are also necessary. Computational studies on oxabicyclic systems, including 8-oxabicyclo[5.1.0]octane, have been used to develop and refine GAVs for these complex structures. aip.orgnist.gov By calculating the thermochemical properties of a series of related molecules and comparing them with experimental data, new group values and ring strain corrections can be derived. aip.orgaip.org These parameters are invaluable for predicting the properties of new or unstudied oxabicyclic compounds without the need for extensive and costly experiments or high-level computations. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-Oxabicyclo[5.1.0]octane |
| 6-Oxabicyclo[3.1.0]hexane |
Mechanistic Insights from Computational Reaction Dynamics
As of the latest available scientific literature, detailed computational studies focusing specifically on the reaction dynamics of this compound have not been published. While theoretical investigations, including Density Functional Theory (DFT) calculations, have been conducted on structurally related compounds, this specific molecule has not been the subject of in-depth mechanistic analysis through computational reaction dynamics.
Research in this area has provided insights into the reactivity of the broader class of bicyclo[n.1.0]alkanes and their epoxide derivatives. For instance, computational studies on the oxygenation of 1-methylbicyclo[4.1.0]heptane have elucidated the formation mechanisms of isomeric compounds such as cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol. Current time information in Bangalore, IN.semanticscholar.orgacs.org These studies have detailed the energetics of transition states and intermediates, revealing preferences for specific reaction pathways, including radical and cationic routes. Current time information in Bangalore, IN.semanticscholar.orgacs.org
Furthermore, the reaction of the parent compound, 8-oxabicyclo[5.1.0]octane, with chlorosulfonyl isocyanate has been investigated computationally, revealing an asynchronous concerted mechanism for the formation of oxazolidinones and five-membered cyclic carbonates. Thermochemical properties for 8-oxabicyclo[5.1.0]octane have also been calculated using DFT. aip.org
However, without specific computational data for this compound, a detailed discussion of its reaction dynamics, including transition states and energy profiles for its potential reactions (e.g., ring-opening, rearrangements, or reactions at the ketone functionality), remains speculative. Future computational studies are required to provide these specific mechanistic insights.
Future Research Directions and Unexplored Avenues in 8 Oxabicyclo 5.1.0 Octan 4 One Chemistry
Development of Green and Sustainable Synthetic Routes
Traditional syntheses of bicyclic ketones and epoxides often rely on harsh reagents and multi-step processes. Future research will increasingly prioritize the development of environmentally benign and efficient methods for constructing the 8-oxabicyclo[5.1.0]octan-4-one framework. Key areas of investigation include biocatalysis and electrosynthesis.
Biocatalytic Approaches: The discovery of 8-oxabicyclo[5.1.0]octane in plant extracts suggests that biosynthetic pathways for this structural motif exist in nature. mdpi.commdpi.com This opens the door to harnessing enzymes for its synthesis. Research into flavin-dependent oxygenases, such as engineered cytochrome P450 enzymes, has shown promise in the selective C-H oxidation of related bicyclic alkanes. acs.orgnih.gov These enzymes can catalyze hydroxylation at specific positions, which can then be oxidized to the target ketone. A significant future goal is to discover or engineer enzymes that can directly and stereoselectively install the ketone and epoxide functionalities onto a simple cycloheptane (B1346806) precursor, minimizing the need for protecting groups and harsh oxidants.
Electrochemical Methods: Electrosynthesis represents a powerful, sustainable alternative to traditional chemical oxidation. nih.gov Recent advancements have demonstrated the electrochemical oxidation of cyclic alkanes and alkenes into ketones and dicarboxylic acids using recyclable nitrate (B79036) salts as mediators and molecular oxygen as a benign terminal oxidant. nih.gov Applying this methodology to precursors like cycloheptene (B1346976) or cycloheptanone (B156872) could provide a direct and resource-efficient route to this compound and its derivatives, avoiding transition metals and chemical oxidizers. nih.gov
Organocatalysis: The use of small organic molecules as catalysts for epoxidation is another promising green chemistry avenue. For instance, 2,2,2-trifluoroacetophenone (B138007) has been shown to be an effective organocatalyst for the epoxidation of alkenes using aqueous hydrogen peroxide, a green oxidant. acs.org Adapting such systems for the epoxidation of cycloheptenone derivatives could yield the target compound with high efficiency and minimal waste. acs.orggoogle.com
Table 1: Comparison of Potential Green Synthetic Strategies
| Method | Key Advantages | Precursors | Research Focus | References |
|---|---|---|---|---|
| Biocatalysis | High stereoselectivity, mild reaction conditions, renewable. | Bicyclo[n.1.0]alkanes, Cycloheptane derivatives | Enzyme discovery and engineering for direct functionalization. | acs.orgnih.gov |
| Electrosynthesis | Avoids chemical oxidants, uses electricity as a "reagent", potential for reagent recycling. | Cyclic alkanes and alkenes | Optimization of reaction conditions for bicyclic systems, improving yield and selectivity. | nih.gov |
| Organocatalysis | Metal-free, use of green oxidants like H₂O₂. | Cycloheptenone derivatives | Development of catalysts for selective epoxidation of unsaturated ketones. | acs.org |
Exploration of Novel Reactivity Patterns and Selective Transformations
The inherent ring strain and the presence of two distinct oxygen functionalities in this compound suggest a rich and complex reactivity profile that remains largely untapped. Future research will focus on selectively manipulating this scaffold to generate diverse and valuable molecular architectures.
Selective Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack, leading to a variety of functionalized cycloheptanone derivatives. A key challenge is to control the regioselectivity and stereoselectivity of this ring-opening. Furthermore, tandem reactions, where the initial ring-opening triggers subsequent cyclizations or rearrangements, could provide rapid access to complex polycyclic systems. Research into the oxygenation of related bicyclo[4.1.0]heptane systems has shown that radical- and cation-mediated pathways can lead to rearranged bicyclic alcohol products, highlighting the potential for complex transformations. acs.orgnih.gov
Transformations Involving the Ketone: The ketone group serves as a handle for a wide range of classical and modern organic reactions. Future work could explore diastereoselective additions of organometallic reagents or enolate chemistry to build complexity. Moreover, the interaction between the ketone and the proximal epoxide could lead to unique reactivity, such as intramolecular rearrangements or transannular cyclizations under specific catalytic conditions.
C–H Functionalization: Direct functionalization of the C–H bonds on the seven-membered ring offers the most atom-economical approach to creating derivatives. While challenging, advances in transition-metal catalysis and photoredox catalysis may enable the selective introduction of substituents at various positions, providing access to a library of analogs for biological screening or materials applications.
Table 2: Potential Selective Transformations of this compound
| Reaction Type | Description | Potential Products | Key Challenges | References |
|---|---|---|---|---|
| Epoxide Ring-Opening | Nucleophilic addition leading to cleavage of the C-O bond of the epoxide. | Functionalized cycloheptanones, bicyclic ethers. | Regio- and stereocontrol. | acs.orgnih.govresearchgate.net |
| Tandem Rearrangements | Cascade reactions initiated by ring-opening or activation of the ketone. | Polycyclic and spirocyclic scaffolds. | Predicting and controlling complex reaction pathways. | acs.orgresearchgate.net |
| C-H Functionalization | Direct activation and substitution of C-H bonds on the carbocyclic ring. | Substituted this compound derivatives. | Site selectivity and catalyst development. | nih.gov |
Advanced Materials and Supramolecular Applications (Conceptual link to structural properties and potential for new materials)
While direct applications of this compound in materials science are yet to be realized, its structural features suggest significant, albeit conceptual, potential. The rigid, three-dimensional shape and the presence of polar functional groups are desirable characteristics for the creation of advanced materials and supramolecular assemblies.
Monomers for Novel Polymers: The ring strain of the epoxide makes it a candidate for ring-opening polymerization (ROP). Polymerization initiated through the epoxide could lead to novel polyethers with functional ketone pendants. These pendant groups could be used for subsequent cross-linking or for grafting other polymer chains, creating materials with tunable mechanical or thermal properties.
Scaffolds in Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. beilstein-journals.org The defined geometry and hydrogen bond accepting capabilities (via the ketone and ether oxygens) of this compound make it an intriguing building block, or tecton, for designing crystal lattices, host-guest complexes, or even larger self-assembled cages. beilstein-journals.orgtandfonline.com The rigid bicyclic framework is analogous to scaffolds like phosphine (B1218219) oxides and calixarenes that have been successfully used to construct complex supramolecular systems. tandfonline.comacs.org Future research could involve synthesizing derivatives with additional recognition sites (e.g., hydrogen bond donors or aromatic surfaces) to direct their assembly into functional supramolecular architectures. The development of such materials could find applications in sensing, catalysis, or molecular encapsulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
